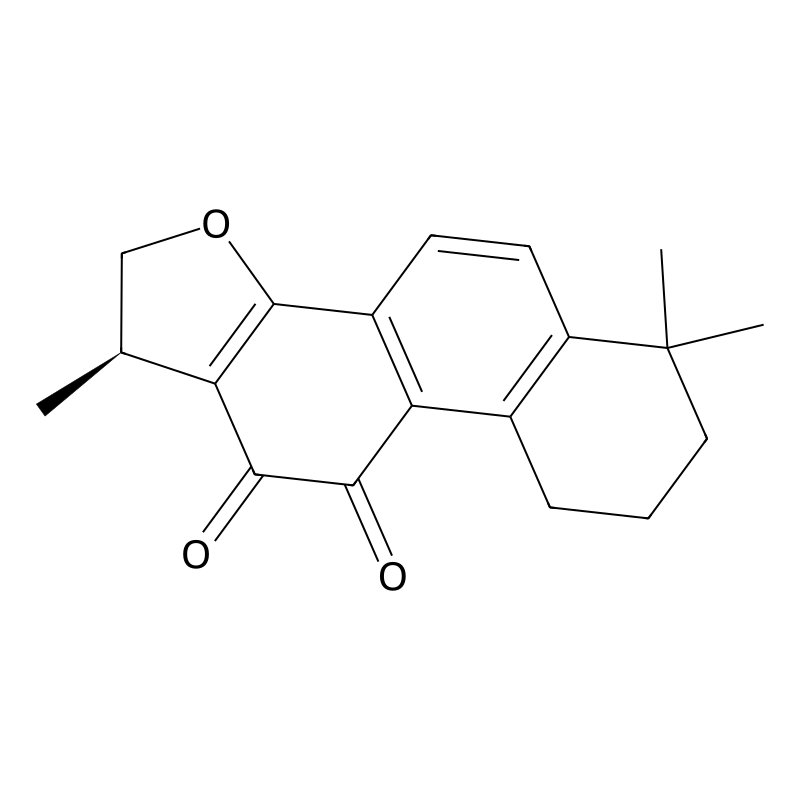

Cryptotanshinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cryptotanshinone is a labdane diterpenoid compound found in the roots of Salvia miltiorrhiza, a herb traditionally used in Chinese medicine []. Scientific research is investigating its potential applications in various areas due to its diverse biological activities. Here's a breakdown of some key areas of exploration:

Anti-Cancer Properties

Cryptotanshinone has shown promise in inhibiting the growth and proliferation of various cancer cell lines []. Studies suggest it may work through multiple mechanisms, including inducing cell death (apoptosis), inhibiting cell migration, and interfering with blood vessel formation within tumors (angiogenesis) [, ]. Further research is needed to understand its effectiveness in vivo (living organisms) and its potential for cancer treatment.

Neuroprotective Effects

Cryptotanshinone's antioxidant and anti-inflammatory properties have researchers interested in its potential for neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. Studies suggest it may protect nerve cells from damage caused by oxidative stress and inflammation, both of which are implicated in these diseases.

Antiviral Activity

Cryptotanshinone has been shown to exhibit antiviral activity against various viruses, including influenza A and hepatitis B viruses [, ]. The mechanisms by which it works are still being elucidated, but it may interfere with viral replication or entry into host cells. More research is needed to determine its potential as an antiviral therapeutic.

Cryptotanshinone is classified as a phenanthraquinone derivative with the chemical formula C₁₉H₂₀O₃ and a molecular weight of 296.36 g/mol. It appears as an orange-brown powder and has a melting point of 184°C. The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide, methanol, ethanol, chloroform, and ether. Notably, it undergoes photo

Cryptotanshinone is sensitive to both acidic and alkaline conditions, exhibiting significant changes in its solubility and fluorescence properties under varying pH levels. When subjected to concentrated sulfuric acid, it turns red, indicating a possible chemical transformation . The compound can also undergo tautomerism under different conditions, which affects its reactivity and stability .

Cryptotanshinone possesses a wide range of biological activities:

- Anti-Cancer Properties: It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involves inducing apoptosis through mitochondrial pathways and reactive oxygen species generation .

- Anti-Inflammatory Effects: Cryptotanshinone exhibits anti-inflammatory properties by suppressing key signaling pathways involved in inflammation, such as nuclear factor-kappa B .

- Hepatoprotective Effects: Studies indicate that cryptotanshinone can protect against ethanol-induced liver injury by activating specific signaling pathways that reduce oxidative stress and inflammation .

- Neuroprotective Effects: It has been noted for its potential neuroprotective roles, possibly contributing to the treatment of neurodegenerative diseases .

The first synthesis of cryptotanshinone was achieved by Hiroshi Kakisawa and Yoshinobu Inouye in 1969 through a multi-step process involving:

- A Diels-Alder adduct reaction between 3-methylbenzofuran-4,7-quinone and 6,6-dimethyl-1-vinylcyclohexene.

- Air oxidation followed by further adduction with concentrated sulfuric acid in ethanol.

- Catalysis using palladium on carbon to facilitate the reaction .

Recent studies have also explored microbial biotransformation methods for producing hydroxylated derivatives of cryptotanshinone using fungi like Cunninghamella elegans.

Cryptotanshinone's applications are primarily in medicinal fields:

- Cancer Treatment: Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapies.

- Anti-inflammatory Treatments: It can be used in formulations aimed at reducing inflammation in various conditions.

- Liver Health: Due to its hepatoprotective effects, it may be beneficial for treating liver diseases related to alcohol consumption or other toxins .

Research has demonstrated that cryptotanshinone interacts with multiple cellular pathways:

- It activates key proteins such as AMP-activated protein kinase and sirtuin 1, which are crucial for metabolic regulation and oxidative stress response.

- The compound also inhibits cytochrome P450 2E1, contributing to its protective effects against liver injury caused by ethanol .

- Additionally, it enhances the sensitivity of certain cancer cells to other therapeutic agents like arsenic trioxide .

Several compounds share structural or functional similarities with cryptotanshinone. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Tanshinone IIA | Diterpene | Anti-cancer, anti-inflammatory | More potent against certain cancer types |

| Dihydrotanshinone I | Diterpene | Antioxidant | Less studied than cryptotanshinone |

| Tanshinone I | Diterpene | Anti-inflammatory | Primarily used for cardiovascular health |

| 6-Hydroxycryptotanshinone | Hydroxylated derivative | Potentially enhanced biological activity | Derived from microbial biotransformation |

Cryptotanshinone stands out due to its broad spectrum of activities against various cancers and its unique mechanisms involving mitochondrial pathways and oxidative stress modulation.

The biosynthesis of cryptotanshinone in Salvia species represents a complex network of interconnected metabolic pathways that culminate in the production of this bioactive norditerpenoid quinone. This process involves multiple enzymatic steps, sophisticated regulatory mechanisms, and environmental modulation systems that collectively determine the quantity and quality of cryptotanshinone production.

Metabolic Pathways in Salvia miltiorrhiza

The biosynthesis of cryptotanshinone in Salvia miltiorrhiza involves two primary metabolic pathways that converge to provide the essential precursors for diterpenoid synthesis [1] [2]. The methylerythritol phosphate (MEP) pathway, localized in the plastids, serves as the main source of precursors for cryptotanshinone biosynthesis, while the mevalonate (MVA) pathway in the cytosol provides secondary contributions and supports cellular growth processes [1].

The MEP pathway initiates with the condensation of glyceraldehyde-3-phosphate and pyruvate by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), producing 1-deoxy-D-xylulose 5-phosphate [1] [2]. This intermediate is subsequently reduced by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) to form 2-C-methyl-D-erythritol 4-phosphate. Through a series of enzymatic transformations involving additional enzymes including 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT), 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (CMK), and 1-hydroxy-2-methyl-2-butenyl-4-diphosphate synthase (HDS), this pathway ultimately produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [3].

Research has demonstrated that the MEP pathway plays a predominant role in tanshinone biosynthesis, with inhibition studies showing that fosmidomycin, a specific MEP pathway inhibitor, reduces cryptotanshinone content more effectively than mevinolin, which targets the MVA pathway [1]. Specifically, fosmidomycin treatment reduced cryptotanshinone levels to 59% of control levels, while mevinolin treatment resulted in 85% of control levels [1].

The MVA pathway begins with the condensation of acetyl-CoA molecules by acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA [3]. This intermediate undergoes further condensation with another acetyl-CoA molecule by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to mevalonate, which is subsequently phosphorylated and decarboxylated through the action of mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MDC) to yield IPP and DMAPP [3].

Both pathways converge at the formation of geranylgeranyl diphosphate (GGPP) through the sequential action of geranyl diphosphate synthase (GPPS), farnesyl diphosphate synthase (FPPS), and geranylgeranyl diphosphate synthase (GGPPS) [3] [4]. GGPP serves as the universal precursor for all diterpenoids, including cryptotanshinone, and represents the critical branch point where the flux toward tanshinone biosynthesis is determined.

Key Enzymes in Diterpenoid Biosynthesis

The transformation of GGPP into cryptotanshinone requires the coordinated action of multiple enzyme families, with each catalyzing specific steps in the biosynthetic pathway. These enzymes can be broadly categorized into diterpene synthases responsible for cyclization reactions and cytochrome P450 oxygenases that perform oxidative modifications.

Cytochrome P450 Oxygenases

Cytochrome P450 oxygenases represent the most crucial enzyme family in cryptotanshinone biosynthesis, catalyzing the diverse oxidative modifications that transform the basic diterpenoid skeleton into the complex, highly functionalized structure of cryptotanshinone [5] [6].

CYP76AH1 functions as the primary enzyme responsible for the initial oxidative modification of miltiradiene, catalyzing a unique four-electron oxidation cascade that produces ferruginol [5]. This enzyme performs the hydroxylation at carbon-11 of miltiradiene, establishing the phenolic nature of the abietane skeleton that characterizes tanshinones. Biochemical studies have demonstrated that CYP76AH1 can convert miltiradiene to ferruginol both in vitro and in vivo, with the enzyme showing high specificity for this transformation [5].

CYP76AH3 represents a multifunctional oxidase that catalyzes hydroxylation reactions at multiple positions, including carbon-11, carbon-7, and carbon-12 of various diterpenoid substrates [7]. This enzyme demonstrates remarkable catalytic versatility, performing hydroxylation at carbon-12, carbon-11, and carbon-7, as well as further oxidation to form a 7-ketone when acting on abietatriene [7]. The multifunctional nature of CYP76AH3 enables it to catalyze an astonishing series of transformations from a single substrate, contributing significantly to the structural diversity observed in tanshinone intermediates.

CYP76AK1 serves as a carbon-20 hydroxylase, introducing hydroxyl groups at the carbon-20 position of various diterpenoid substrates [7]. This enzyme acts subsequently to CYP76AH3 in the main linear pathway, producing compounds such as 11,20-dihydroxy-ferruginol from 11-hydroxy-ferruginol. The sequential action of CYP76AH3 and CYP76AK1 is sufficient to convert ferruginol to 11,20-dihydroxy-sugiol in metabolic engineering studies [7].

The most critical step in cryptotanshinone formation involves the action of CYP71D375, which catalyzes the formation of the characteristic 14,16-epoxy D-ring that distinguishes tanshinones from other abietane diterpenoids [6]. This enzyme converts miltirone to cryptotanshinone through a sophisticated heterocyclization reaction that creates the cyclic ether bridge between carbons 14 and 16 [6]. Biochemical analysis has revealed that CYP71D375 catalyzes this transformation through a free radical mechanism, involving initial hydroxylation followed by direct heterocyclization rather than dehydration [6].

CYP71D373 works in conjunction with CYP71D375 to form the 14,16-epoxy D-ring in various tanshinone precursors [8]. Both enzymes demonstrate the ability to catalyze the formation of the dihydrofuran D-ring, with CYP71D373 showing particular activity toward the formation of 15,16-dihydrotanshinone I [8]. The expansion within the CYP71D subfamily in Salvia species has been identified as a key evolutionary driver for the heterocyclization reactions that characterize tanshinone biosynthesis [8].

Diterpene Synthases

Diterpene synthases constitute the foundational enzyme family responsible for establishing the basic carbon skeleton from which cryptotanshinone is ultimately derived. These enzymes catalyze the cyclization and rearrangement of GGPP to form the characteristic abietane structure that serves as the precursor for all tanshinones.

SmCPS1 (copalyl diphosphate synthase 1) represents the primary class II diterpene synthase involved in tanshinone biosynthesis [9]. This enzyme cyclizes GGPP to form copalyl diphosphate (CPP) through a protonation-initiated cyclization reaction. SmCPS1 demonstrates higher affinity and activity with GGPP compared to other CPS enzymes in Salvia miltiorrhiza, making it the predominant enzyme for tanshinone precursor formation [9]. Functional studies have shown that SmCPS1 plays distinct roles in different tissues, with separate CPS enzymes (SmCPS1 and SmCPS2) responsible for tanshinone production in roots versus aerial tissues respectively [9].

SmKSL1 (kaurene synthase-like 1) functions as the class I diterpene synthase that works in conjunction with SmCPS1 to complete the formation of the abietane skeleton [9]. This enzyme cyclizes and rearranges CPP to produce miltiradiene, the direct precursor for tanshinone biosynthesis. SmKSL1 has undergone loss of the N-terminal γ-domain typically found in kaurene synthase-like enzymes, a characteristic adaptation observed in enzymes involved in specialized diterpenoid metabolism in the Lamiaceae family [9].

The coordinated action of SmCPS1 and SmKSL1 represents the committed step in tanshinone biosynthesis, as their products are specifically channeled toward the formation of abietane diterpenoids rather than other terpenoid classes. RNA interference studies targeting SmCPS1 have demonstrated substantial reductions in tanshinone accumulation, confirming the essential role of this enzyme in the pathway [9]. Metabolomics analysis of SmCPS1 knockdown lines revealed the accumulation of 21 potential intermediates, indicating the complex metabolic network that operates downstream of the initial cyclization reactions [9].

Genetic Regulation of Tanshinone Production

The biosynthesis of cryptotanshinone is subject to complex transcriptional regulation involving multiple families of transcription factors that coordinate the expression of pathway genes in response to developmental and environmental cues. This regulatory network ensures the proper temporal and spatial expression of biosynthetic genes while allowing for responsive modulation of metabolite production.

The APETALA2/ethylene response factor (AP2/ERF) family represents one of the most extensively studied transcription factor families in tanshinone regulation [10] [11]. SmERF6 directly co-regulates the transcription of SmCPS1 and SmKSL1 by binding to GCC-box elements in their promoters [12]. Overexpression of SmERF6 in hairy roots increases tanshinone accumulation, while RNA interference-mediated silencing reduces tanshinone content [12]. SmERF72 and SmERF98 target multiple genes including HMGR, CYP76AH3, KSL1, and IDI1, providing broader regulatory control over the pathway [11]. SmERF128 specifically regulates CYP76AH1, CPS1, and KSL1, demonstrating the hierarchical nature of transcriptional control in the pathway [11].

Basic helix-loop-helix (bHLH) transcription factors participate in both positive and negative regulation of cryptotanshinone biosynthesis [11]. SmbHLH61, SmbHLH7, SmbHLH10, SmbHLH130, and SmbHLH148 function as positive regulators, binding to E/G-box elements in the promoters of key enzyme genes [11]. Conversely, SmbHLH3 and SmbHLH74 act as negative regulators, with SmbHLH74 directly inhibiting the transcription of SmHMGR1, SmGGPPS1, and SmCYP76AH1 [11]. SmbHLH92 demonstrates dual regulatory effects, negatively regulating dihydrotanshinone I and cryptotanshinone while positively regulating tanshinone I and tanshinone IIA [11].

Myeloblastosis (MYB) transcription factors provide additional layers of regulatory control, with SmMYB97 directly targeting CPS1 and KSL1 expression [11]. SmMYB36 regulates multiple upstream pathway genes including HMGS1, GGPPS, DXR, CMK, and MCT, demonstrating the coordinate regulation of precursor supply [11]. The diversity of MYB family members involved in tanshinone regulation suggests specialized roles for different members in pathway control.

WRKY domain-binding protein transcription factors contribute significantly to the regulation of cryptotanshinone biosynthesis through binding to W-box elements in target gene promoters [11]. SmWRKY14 coordinately regulates multiple pathway genes including CPS1, DXS2, KSL1, and CYP76AH1, providing integrated control over both upstream and downstream pathway components [11]. SmWRKY44 targets CPS1, CPS5, and KSL1, while SmWRKY1 specifically regulates DXR expression [11].

The jasmonate signaling pathway plays a crucial role in the regulation of cryptotanshinone biosynthesis through the action of JASMONATE ZIM-domain (JAZ) proteins [13] [14]. SmJAZ3 and SmJAZ9 function as repressive transcriptional regulators in the jasmonic acid signaling pathway, with overexpression resulting in reduced tanshinone production and downregulation leading to enhanced accumulation [14]. The interaction between JAZ proteins and MYB transcription factors, such as the SmJAZ9-SmMYB76 complex, provides a mechanism for jasmonic acid-mediated control of metabolite production [13].

Environmental Modulators of Biosynthesis

The production of cryptotanshinone in Salvia species is significantly influenced by various environmental factors that modulate both the expression of biosynthetic genes and the activity of regulatory networks. These environmental modulators represent adaptive responses that allow plants to adjust secondary metabolite production in response to changing conditions.

Light quality and intensity exert profound effects on cryptotanshinone biosynthesis, with low light intensity and darkness generally promoting enhanced tanshinone production [15]. Research has demonstrated that darkness significantly increases tanshinone content under yeast extract elicitation, while light exposure tends to reduce accumulation [15]. This phenomenon is associated with the regulation of ferruginol biosynthesis, an important intermediate in the tanshinone pathway, and affects the balance between phenolic compound production and tanshinone accumulation [15]. The molecular mechanism involves light-responsive transcription factors such as SmHY5 and SmBBX21, which form regulatory complexes that modulate the expression of pathway genes in response to light signals [16].

Temperature stress, particularly moderate elevations in temperature, can enhance cryptotanshinone production through the activation of stress-responsive transcription factors and heat shock proteins [17]. The temperature response involves complex changes in gene expression patterns that affect both the MEP and MVA pathways, with particular impacts on enzyme activity and stability. Geographic studies have shown that climatic factors, including temperature variations, significantly influence the geospatial distribution of active ingredients in Salvia miltiorrhiza, with tanshinones displaying negative correlations with environmental temperature changes [17] [18].

Drought stress represents a significant environmental modulator that can promote cryptotanshinone accumulation through the activation of abscisic acid (ABA)-dependent signaling pathways [19]. Moderate drought stress enhances tanshinone content by triggering the expression of stress-responsive transcription factors such as SmDREB1A. The molecular mechanism involves the upregulation of genes associated with stress response, including those encoding antioxidant enzymes and osmoprotectants, while simultaneously activating biosynthetic pathway genes. The ABA-dependent pathway is essential for both drought resistance and tanshinone accumulation, with multiple ABA-responsive elements identified in the promoters of pathway genes [19].

Salt stress induces cryptotanshinone biosynthesis through mechanisms involving reactive oxygen species (ROS) scavenging and antioxidant enzyme activation [20]. Transgenic Salvia miltiorrhiza plants overexpressing stress-responsive transcription factors such as AtMYB2 demonstrate enhanced salt tolerance while simultaneously showing increased tanshinone accumulation [20]. The molecular basis involves the upregulation of antioxidant enzyme genes, reduced ROS accumulation, and coordinate activation of secondary metabolite biosynthetic pathways [20].

Chemical elicitors represent powerful tools for modulating cryptotanshinone production in both research and production contexts [21] [22]. Methyl jasmonate (MJ) functions as one of the most effective elicitors, typically producing 2-15 fold increases in tanshinone content within 6-24 hours of application [21]. The mechanism involves the jasmonic acid signaling pathway and the regulation of JAZ proteins that normally repress pathway gene expression [14]. Yeast extract serves as a complex biotic elicitor that can increase tanshinone production by 3-10 fold, with the effect enhanced when combined with silver ions [22] [15].

Silver ions (Ag+) function as abiotic elicitors that trigger oxidative stress responses and metal homeostasis mechanisms while simultaneously promoting tanshinone biosynthesis [22]. The combination of yeast extract and silver ions represents the most effective elicitation strategy, producing synergistic effects that exceed the sum of individual treatments [22] [15]. This combination can achieve tanshinone contents of up to 22 mg/g dry weight after 5 weeks of treatment, representing a 15-fold increase over control conditions [15].

Environmental pH conditions affect cryptotanshinone stability and biosynthetic enzyme activity, with alkaline conditions particularly affecting compound stability and enzyme function [23]. The molecular basis involves pH-sensitive enzymes in the biosynthetic pathway and changes in cellular pH homeostasis that can influence metabolic flux distribution [23]. Nutrient availability, particularly nitrogen and phosphorus, affects pathway flux by controlling precursor availability and the expression of nutrient transporter genes [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Yuan DP, Long J, Lu Y, Lin J, Tong L. The forecast of anticancer targets of cryptotanshinone based on reverse pharmacophore-based screening technology. Chin J Nat Med. 2014 Jun;12(6):443-8. doi: 10.1016/S1875-5364(14)60069-8. PubMed PMID: 24969525.

3: Ge Y, Yang B, Xu X, Dai Q, Chen Z, Cheng R. Cryptotanshinone acts synergistically with imatinib to induce apoptosis of human chronic myeloid leukemia cells. Leuk Lymphoma. 2014 Jun 25:1-9. [Epub ahead of print] PubMed PMID: 24884318.

4: Yu J, Zhai D, Hao L, Zhang D, Bai L, Cai Z, Yu C. Cryptotanshinone Reverses Reproductive and Metabolic Disturbances in PCOS Model Rats via Regulating the Expression of CYP17 and AR. Evid Based Complement Alternat Med. 2014;2014:670743. doi: 10.1155/2014/670743. Epub 2014 Apr 3. PubMed PMID: 24799941; PubMed Central PMCID: PMC3996859.

5: Cha JD, Lee JH, Choi KM, Choi SM, Park JH. Synergistic Effect between Cryptotanshinone and Antibiotics against Clinic Methicillin and Vancomycin-Resistant Staphylococcus aureus. Evid Based Complement Alternat Med. 2014;2014:450572. doi: 10.1155/2014/450572. Epub 2014 Mar 24. PubMed PMID: 24782909; PubMed Central PMCID: PMC3982256.

6: Zhou J, Xu XZ, Hu YR, Hu AR, Zhu CL, Gao GS. Cryptotanshinone induces inhibition of breast tumor growth by cytotoxic CD4+ T cells through the JAK2/STAT4/ perforin pathway. Asian Pac J Cancer Prev. 2014;15(6):2439-45. PubMed PMID: 24761844.

7: Chen Q, Zhuang Q, Mao W, Xu XM, Wang LH, Wang HB. Inhibitory effect of cryptotanshinone on angiogenesis and Wnt/β-catenin signaling pathway in human umbilical vein endothelial cells. Chin J Integr Med. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24740553.

8: Chen L, Wang HJ, Xie W, Yao Y, Zhang YS, Wang H. Cryptotanshinone inhibits lung tumorigenesis and induces apoptosis in cancer cells in vitro and in vivo. Mol Med Rep. 2014 Jun;9(6):2447-52. doi: 10.3892/mmr.2014.2093. Epub 2014 Mar 31. PubMed PMID: 24682389.

9: Ma Y, Li H, Yue Z, Guo J, Xu S, Xu J, Jia Y, Yu N, Zhang B, Liu S, Liu M, Shao W, Chen S, Liu P. Cryptotanshinone Attenuates Cardiac Fibrosis via Downregulation of COX-2, NOX-2, and NOX-4. J Cardiovasc Pharmacol. 2014 Jul;64(1):28-37. doi: 10.1097/FJC.0000000000000086. PubMed PMID: 24621647.

10: Park IJ, Yang WK, Nam SH, Hong J, Yang KR, Kim J, Kim SS, Choe W, Kang I, Ha J. Cryptotanshinone induces G1 cell cycle arrest and autophagic cell death by activating the AMP-activated protein kinase signal pathway in HepG2 hepatoma. Apoptosis. 2014 Apr;19(4):615-28. doi: 10.1007/s10495-013-0929-0. PubMed PMID: 24173372.

Explore Compound Types